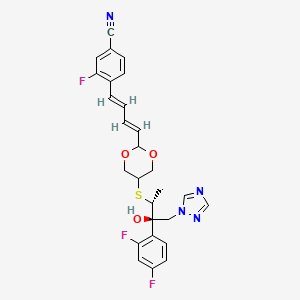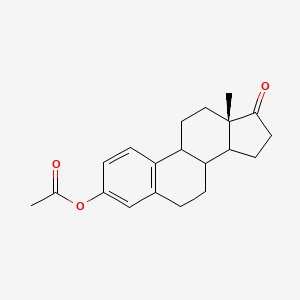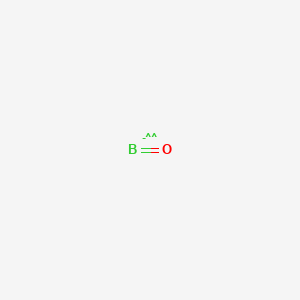
Oxidoborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidoborate(1-) is a monovalent inorganic anion.
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Aspects in Metallaoxidoborates
Recent advances in crystalline metallaoxidoborates, involving oxidoborate ligands, have been notable. These materials, containing metals such as Cd(II), Co(II), Cu(II), and others, demonstrate diverse novel framework structures. Their synthesis, physical and spectroscopic properties, and potential applications have been extensively explored. These developments highlight the versatility of oxidoborate(1-) in creating complex materials with unique properties (Xin, Zhou, Beckett, & Pan, 2021).
Self-Assembly and Structural Diversity in Oxidoborates
Oxidoborates can self-assemble from B(OH)3, templated by Ni(II) complexes, to form a variety of ionic and neutral compounds. These compounds display extensive hydrogen-bond interactions and a range of structural features, indicating the significant role of oxidoborate(1-) in forming diverse molecular architectures (Altahan, Beckett, Coles, & Horton, 2021).
Boron Reclamation from Wastewater
Oxidoborate(1-) plays a role in environmental applications, such as reclaiming boron from wastewater. Using chemical oxo-precipitation in a fluidized-bed crystallizer, boron can be effectively recovered as calcium perborate pellets, demonstrating the utility of oxidoborate(1-) in environmental remediation (Vu Xuan-Tung, Lin, Shih, & Huang, 2018).
Open-Framework Structures in Oxidoborates
Oxidoborates can form open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. These structures exhibit photoluminescence and second harmonic generation, indicating their applicability in various technological fields (Lin & Yang, 2011).
Oxidoborate Complexes in Coordination Polymers
Oxidoborate(1-) contributes to the formation of coordination polymers, like [Cu(en){B6O7(OH)6}].3H2O. These polymers are stabilized by Cu-O coordination bonds and extensive hydrogen bonding, highlighting the importance of oxidoborate(1-) in the development of novel polymeric materials (Altahan, Beckett, Coles, & Horton, 2020).
Eigenschaften
Produktname |
Oxidoborate(1-) |
|---|---|
Molekularformel |
BO- |
Molekulargewicht |
26.81 g/mol |
IUPAC-Name |
oxoboranide |
InChI |
InChI=1S/BO/c1-2/q-1 |
InChI-Schlüssel |
QDUNNVFNOBEOOX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



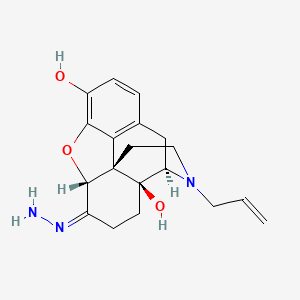
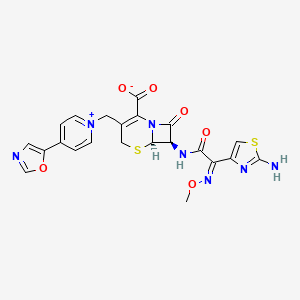
![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)
![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
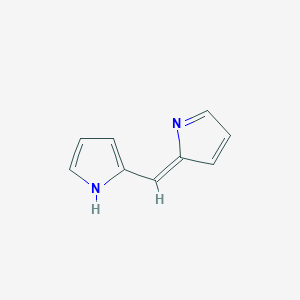
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
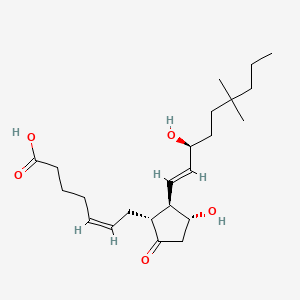
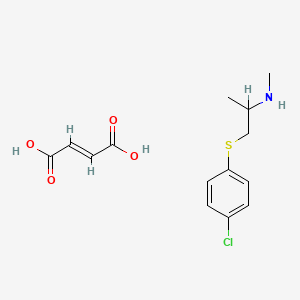
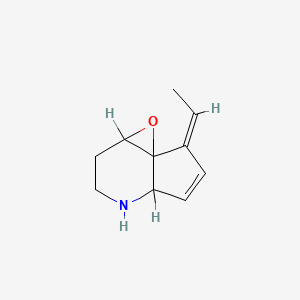
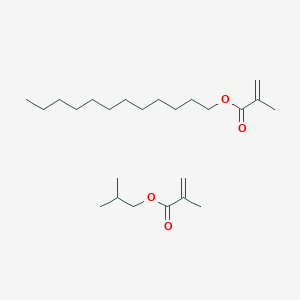
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
